![molecular formula C31H34F3N9O3S B10857791 N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine](/img/structure/B10857791.png)
N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CH7233163 is a novel compound identified as a potent inhibitor of epidermal growth factor receptor (EGFR) mutations, particularly those resistant to existing treatments. It has shown significant antitumor activity against tumors with EGFR mutations, such as Del19/T790M/C797S, in both in vitro and in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CH7233163 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that ensure its high potency and selectivity towards EGFR mutations .
Industrial Production Methods: Industrial production of CH7233163 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors, purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: CH7233163 primarily undergoes non-covalent ATP-competitive inhibition reactions with EGFR mutations. It does not form covalent bonds with the target but instead competes with ATP for binding to the EGFR’s active site .
Common Reagents and Conditions: The reactions involving CH7233163 typically require specific reagents that facilitate its binding to the EGFR mutations. These include various solvents, catalysts, and other chemical agents that enhance its inhibitory activity .
Major Products Formed: The major product formed from the reaction of CH7233163 with EGFR mutations is a stable complex that inhibits the enzymatic activity of the mutated EGFR, thereby preventing tumor growth and proliferation .
Scientific Research Applications
CH7233163 has several scientific research applications, particularly in the fields of oncology and molecular biology. It is used to study the mechanisms of drug resistance in EGFR-mutated non-small cell lung cancer (NSCLC) and to develop new therapeutic strategies for overcoming this resistance . Additionally, it serves as a valuable tool in the investigation of EGFR signaling pathways and the development of targeted cancer therapies .
Mechanism of Action
CH7233163 exerts its effects by selectively inhibiting the enzymatic activity of EGFR mutations. It binds non-covalently to the ATP-binding pocket of the mutated EGFR, preventing ATP from binding and thereby inhibiting the receptor’s kinase activity . This inhibition leads to the suppression of downstream signaling pathways that promote tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds:
- Osimertinib
- Gefitinib
- Erlotinib
- Afatinib
Uniqueness: CH7233163 is unique in its ability to selectively inhibit a wide range of EGFR mutations, including those resistant to other EGFR inhibitors like osimertinib . Its non-covalent binding mechanism and high selectivity make it a promising candidate for overcoming drug resistance in EGFR-mutated cancers .
Properties
Molecular Formula |
C31H34F3N9O3S |
|---|---|
Molecular Weight |
669.7 g/mol |
IUPAC Name |
N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-(2,2,2-trifluoroethoxy)pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C31H34F3N9O3S/c1-19(2)43-24-14-28(38-27-6-7-35-30(39-27)20-15-37-42(17-20)47(44,45)22-4-5-22)36-16-23(24)29-25(43)12-21(41-10-8-40(3)9-11-41)13-26(29)46-18-31(32,33)34/h6-7,12-17,19,22H,4-5,8-11,18H2,1-3H3,(H,35,36,38,39) |
InChI Key |
KMBMYNDPNVGEFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC(=NC=C2C3=C1C=C(C=C3OCC(F)(F)F)N4CCN(CC4)C)NC5=NC(=NC=C5)C6=CN(N=C6)S(=O)(=O)C7CC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


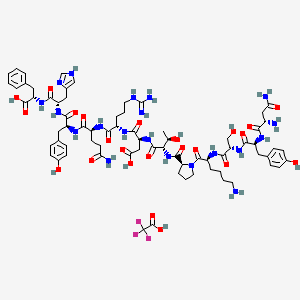
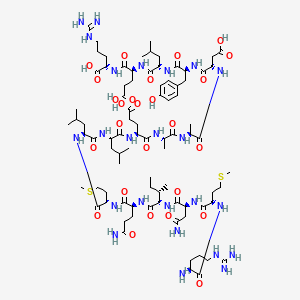
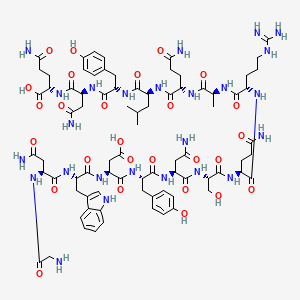

![[(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate;hydrochloride](/img/structure/B10857735.png)
![(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10857742.png)
![5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole](/img/structure/B10857743.png)
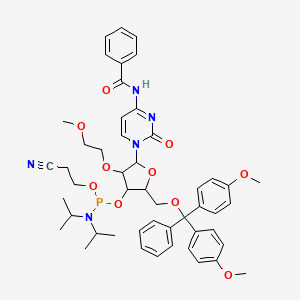
![(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B10857753.png)

![[(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B10857785.png)
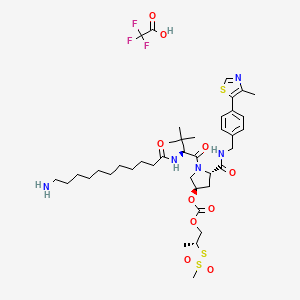
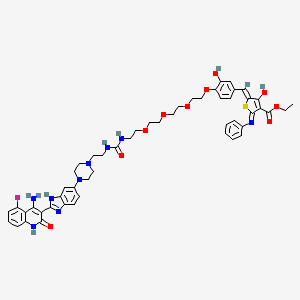
![(2R,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B10857803.png)
